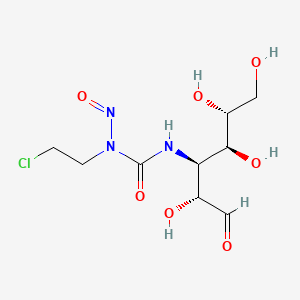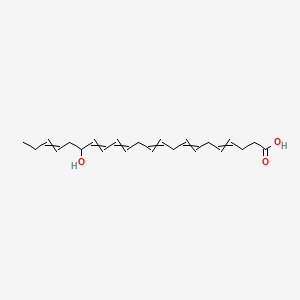
(4-Aminophenyl)arsonous acid
Overview
Description
P-aminophenylarsonous acid is an aminophenylarsonous acid.
Scientific Research Applications
Coordination Complex Structures
(4-Aminophenyl)arsonous acid has been studied for its role in forming coordination complex structures with alkaline earth metals (Mg, Ca, Sr, Ba). These complexes exhibit intricate three-dimensional networks through hydrogen bonding, contributing to our understanding of metal-organic frameworks and their potential applications in various fields like materials science and catalysis (Smith & Wermuth, 2017).
Hybrid Polyoxovanadates Formation
The acid is instrumental in the formation of hybrid polyoxovanadates, showcasing the influence of its nature in the synthesis of novel cage structures and supramolecular assemblies. This has implications for materials science, particularly in the development of nanoscopic structures and materials (Breen et al., 2012).
Spectroscopic Studies
The acid has been used in spectroscopic studies, notably in the modification of bovine pancreatic ribonuclease A with a site-specific reagent derived from it. These studies provide insights into protein structure and interactions, which are crucial for understanding biological processes and drug development (Hummel et al., 1981).
Ternary System Studies
In a study involving β-cyclodextrin, simple carbohydrates, and phenyl derivatives of inorganic oxoacids, including 4-aminophenyl arsonic acid, complex formation reactions were analyzed. This contributes to the understanding of molecular interactions and could have implications for pharmaceutical and food industries (Sebestyén et al., 2011).
Proton-Transfer Compounds
The acid reacts with strong organic acids to form proton-transfer compounds with unique hydrogen-bonding patterns. These findings have implications for the study of acid-base reactions and molecular structure in organic chemistry (Smith & Wermuth, 2017).
Arsenic Compound Detection
This acid has been used in developing methods for detecting arsenic species in various samples, an important aspect of environmental monitoring and safety (Zhu, 2013).
Crystal Growth and Characterization
Studies on the crystal growth and characterization of (4-Aminophenyl)arsonous acid provide valuable insights into its solid-state properties, which are important for material science and pharmacology (Sangeetha et al., 2015).
properties
IUPAC Name |
(4-aminophenyl)arsonous acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8AsNO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDHRYHBCTUEPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[As](O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8AsNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279438 | |
| Record name | (4-aminophenyl)arsonous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)arsonous acid | |
CAS RN |
68615-34-9 | |
| Record name | ANTINEOPLASTIC-12686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-aminophenyl)arsonous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S,4R)-4-(4-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B1202677.png)










